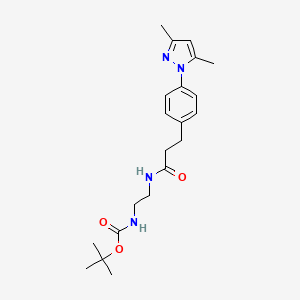![molecular formula C18H20N4O2 B2609611 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-73-0](/img/structure/B2609611.png)
1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Its unique structure, which includes a pyrido[2,3-d]pyrimidine core, allows for diverse chemical modifications, making it a versatile candidate for drug discovery and development.
作用機序
Target of Action
The primary target of 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is currently unknown. The compound belongs to the pyrido[2,3-d]pyrimidine class of molecules, which have been found to exhibit a broad spectrum of biological activities . Some derivatives of this class have been identified as inhibitors of various kinases , suggesting that this compound may also target similar proteins.
Mode of Action
Based on the known activities of related compounds, it is possible that it interacts with its targets by binding to their active sites and inhibiting their function .
Biochemical Pathways
If it acts as a kinase inhibitor like some of its analogs , it could potentially affect a variety of cellular processes, including cell proliferation, apoptosis, and signal transduction.
Result of Action
If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
生化学分析
Biochemical Properties
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been reported to exhibit various biological activities .
Cellular Effects
Similar compounds have been reported to exhibit cytotoxic activities against various cell lines .
Molecular Mechanism
Similar compounds have been reported to inhibit protein tyrosine kinases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diaminopyrimidine and 3-phenylpropylamine.
Cyclization: The initial step involves the cyclization of 2,4-diaminopyrimidine with an appropriate aldehyde or ketone to form the pyrido[2,3-d]pyrimidine core.
Alkylation: Subsequent alkylation of the pyrido[2,3-d]pyrimidine core with methyl iodide introduces the 1,3-dimethyl groups.
Amidation: The final step involves the amidation reaction with 3-phenylpropylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: N-oxides of the pyrido[2,3-d]pyrimidine core.
Reduction: Reduced forms of the pyrido[2,3-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These include compounds with different substituents on the pyrido[2,3-d]pyrimidine core, such as 1,3-dimethyl-5-amino-pyrido[2,3-d]pyrimidine-2,4-dione.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure but with a pyrazole ring fused to the pyrimidine.
Quinazoline derivatives: These compounds share a similar bicyclic structure but with a different arrangement of nitrogen atoms.
Uniqueness
1,3-Dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a kinase inhibitor make it a valuable compound for further research and development.
特性
IUPAC Name |
1,3-dimethyl-5-(3-phenylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-16-15(17(23)22(2)18(21)24)14(10-12-20-16)19-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVWWQWJNJAIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2609528.png)


![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2609534.png)




![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea](/img/structure/B2609542.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B2609543.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2609544.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)


